2-(3-Methoxyphenoxy)-1-phenylethanol

Catalog No.
S14557300
CAS No.
29509-27-1
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxyphenoxy)-1-phenylethanol

CAS Number

29509-27-1

Product Name

2-(3-Methoxyphenoxy)-1-phenylethanol

IUPAC Name

2-(3-methoxyphenoxy)-1-phenylethanol

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3

InChI Key

JXCUEKBOURBMPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O

2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound classified as a phenolic ether, characterized by its unique structure that combines a methoxyphenyl group with a phenylethanol backbone. Its molecular formula is C15H16O3C_{15}H_{16}O_3, and it features a methoxy group (-OCH₃) attached to a phenoxy group, which contributes to its chemical properties and biological activities. This compound is particularly significant in the context of lignin research, serving as a model compound for studying the depolymerization processes of lignin, a complex aromatic polymer found in plant cell walls.

  • Hydrogenolysis: In the presence of ruthenium catalysts, 2-(3-Methoxyphenoxy)-1-phenylethanol can be dehydrogenated to form its corresponding ketone, 2-(3-Methoxyphenoxy)-1-phenylethanone. This reaction is crucial for breaking down β-O-4 linkages in lignin models.
  • Oxidation: The compound can be oxidized using lignin peroxidase or potassium 12-tungstocobalt(III)ate, leading to the formation of the corresponding ketone as the primary product. This reflects its potential reactivity under biological conditions.
  • Reactions in Aqueous Solutions: Upon heating in aqueous solutions, it can undergo homolysis to form various products such as guaiacol and vanillin, indicating its potential for radical-exchange reactions.

2-(3-Methoxyphenoxy)-1-phenylethanol exhibits several biological activities that make it relevant for research:

  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
  • Lignin Depolymerization: As a β-O-4 lignin model compound, it plays a crucial role in studies aimed at understanding lignin breakdown, which is essential for biofuel production and biomass conversion.

The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol can be achieved through various methods:

  • Multi-Step Synthesis: Starting from commercially available reagents such as 2-bromoacetophenone and guaiacol, this method involves several steps including dehydrogenation and reduction processes .
  • Improved Synthesis Method: A more efficient approach involves the reaction of 2-bromoacetophenone with guaiacol in the presence of potassium carbonate followed by reduction using sodium borohydride, yielding high purity and yield of the target compound .

This compound has several applications:

  • Research Tool: It serves as a model compound for studying lignin structure and reactivity, aiding in the development of methods for lignin valorization in biofuel production.
  • Pharmaceuticals: Due to its potential biological activities, it may find applications in drug development or as an active ingredient in formulations targeting oxidative stress.

Studies involving 2-(3-Methoxyphenoxy)-1-phenylethanol focus on its interactions with various catalysts and biological systems:

  • Catalytic Reactions: The compound's interaction with ruthenium catalysts during hydrogenolysis highlights its role in catalytic processes aimed at breaking down complex organic materials like lignin .
  • Biological Interactions: Its antioxidant properties suggest possible interactions with cellular components that could mitigate oxidative damage, although detailed studies are needed to elucidate these mechanisms.

Several compounds share structural similarities with 2-(3-Methoxyphenoxy)-1-phenylethanol. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
2-(4-Methoxyphenoxy)-1-phenylethanolStructure0.91Contains a para-methoxy group instead of meta.
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol-0.91Hydroxyl substitution provides different reactivity.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol-0.89Additional methoxy groups enhance solubility and reactivity.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol-0.91Dual methoxy substitutions may alter biological activity.

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and potential applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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